2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole
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Overview
Description
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core with morpholine and thiomorpholine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core and introduce the morpholine and thiomorpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The thiomorpholine group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiomorpholine moiety can be reduced to form alcohols.
Substitution: The benzoxazole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
- 6-chloro-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]quinoxaline
Uniqueness
2-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzoxazole is unique due to its benzoxazole core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O3S/c20-15(18-6-9-23-10-7-18)14-11-19(5-8-21-14)16-17-12-3-1-2-4-13(12)22-16/h1-4,14H,5-11H2 |
InChI Key |
DJXCJERGAIBERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3O2)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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